molecular formula C12H9ClN4O B8781537 2-chloro-6-phenylmethyloxy-1H-purine CAS No. 104121-30-4

2-chloro-6-phenylmethyloxy-1H-purine

Cat. No. B8781537
M. Wt: 260.68 g/mol
InChI Key: XKVATRYEPITAPH-UHFFFAOYSA-N
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Description

2-chloro-6-phenylmethyloxy-1H-purine is a useful research compound. Its molecular formula is C12H9ClN4O and its molecular weight is 260.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-6-phenylmethyloxy-1H-purine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-6-phenylmethyloxy-1H-purine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

104121-30-4

Product Name

2-chloro-6-phenylmethyloxy-1H-purine

Molecular Formula

C12H9ClN4O

Molecular Weight

260.68 g/mol

IUPAC Name

2-chloro-6-phenylmethoxy-7H-purine

InChI

InChI=1S/C12H9ClN4O/c13-12-16-10-9(14-7-15-10)11(17-12)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15,16,17)

InChI Key

XKVATRYEPITAPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC3=C2NC=N3)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,6-dichloropurine (0.30 g, 1.6 mmol) is added to a mixture of benzyl alcohol (0.19 g, 1.8 mmol) and 60% sodium hydride (0.13 g, 3.3 mmol) in DMF (8 ml) at room temperature (RT). After 1 hr, the reaction is heated to 60° C. for 18 hr, cooled to RT and dilute HCl is added to adjust the pH to 5. The mixture is extracted with EtOAc/THF 1:1, and the organic layer is dried over sodium sulfate, filtered and concentrated to give a solid. This is recrystallized from EtOAc/hexane to give the title compound, mp. 195°-196° C.
Quantity
0.3 g
Type
reactant
Reaction Step One
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0.19 g
Type
reactant
Reaction Step One
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0.13 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium spheres (250 mg, 10.87 mmol) and benzyl alcohol (2 ml, 19.33 mmol) were mixed and vigorously stirred under N2 at 60°-100° (oil-bath) until all the sodium had dissolved (30 minutes) The mixture was cooled to room temperature and a suspension of 2-chloro-6-trimethylammoniopurinide (100 g, .73 mmol) in sieve-dried DMSO (10 ml) was added. This was stirred at room temperature under N2 for 13/4 hours and the reaction mixture was then added dropwise to ice-H2O (100 ml). The pH of the solution was adjusted to 7.0 using lM HCl and the white solid which formed was filtered off, washing well on the pad with H2O. This material was dried in vacuo over P2O5 at room temperature to give 0 mg (79.5% yield) of product. An analytical sample was obtained by recrystallizing from ethanol-H2O and drying the product in vacuo. Analysis Calculated for:
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-chloro-6-trimethylammoniopurinide
Quantity
100 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice H2O
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
79.5%

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